2-(2-Thienyl)-5-ethyl-1H-pyrrole
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Overview
Description
2-(2-Thienyl)-5-ethyl-1H-pyrrole is a heterocyclic compound that features both a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)-5-ethyl-1H-pyrrole typically involves the reaction of 2-thienyl derivatives with pyrrole under specific conditions. One common method includes the use of 2-thienyl lithium, which is prepared by reacting thiophene with butyl lithium. This intermediate can then be coupled with ethyl pyrrole under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thienyl)-5-ethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at the 2-position using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-(2-Thienyl)-5-ethyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-5-ethyl-1H-pyrrole largely depends on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
2,5-Di(2-thienyl)pyrrole: This compound features two thiophene rings and is known for its electrochemical properties.
Thiophene: A simpler analog that lacks the pyrrole ring but shares similar aromatic characteristics.
Uniqueness: 2-(2-Thienyl)-5-ethyl-1H-pyrrole is unique due to the presence of both thiophene and pyrrole rings, which confer distinct electronic and structural properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-8-5-6-9(11-8)10-4-3-7-12-10/h3-7,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMYISIMWIONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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